N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKDLULKUBANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke-Blackburn-Bienaymé Multicomponent Reaction
This three-component reaction between 2-aminopyridines, aldehydes, and isocyanides is widely used to construct imidazo[1,2-a]pyridines. For the target compound, a 2-aminopyridine derivative could react with a 4-formylbenzaldehyde analog and an isocyanide to form the imidazo[1,2-a]pyridine core.
| Reactant | Conditions | Yield |
|---|---|---|
| 2-aminopyridine | CH₃CN, rt, 12 h | 70–85% |
| 4-formylbenzonitrile | Molecular sieves (4Å) | |
| tert-butyl isocyanide |
Oxidative Cyclization
Oxidative coupling of 2-aminopyridines with ketones or alkynes using catalysts like Cu(I)/O₂ or FeCl₃ generates the imidazo[1,2-a]pyridine scaffold. For instance:
This method offers scalability but requires careful control of oxidation states to prevent side reactions.
Introduction of the Carboximidamide Group
Amidoxime Formation
The carboximidamide group can be introduced via amidoxime intermediates. A nitrile-containing precursor (e.g., 4-cyanophenyl-imidazo[1,2-a]pyridine) reacts with hydroxylamine under basic conditions:
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Hydroxylamine hydrochloride (2.5 eq)
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N,N-Diisopropylethylamine (DIPEA, 3 eq)
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Ethanol, reflux, 6–8 h
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Yield: 60–75%
Direct Coupling Using Carbodiimides
Carbodiimide-mediated coupling of preformed imidazo[1,2-a]pyridine carboxylic acids with hydroxylamine derivatives offers an alternative route:
Integrated Synthetic Routes
Sequential Multicomponent and Amidoximation
A two-step approach combining the Groebke-Blackburn-Bienaymé reaction with amidoxime formation:
Step 1 : Synthesize 4-cyanophenyl-imidazo[1,2-a]pyridine via multicomponent reaction.
Step 2 : Convert nitrile to carboximidamide using hydroxylamine.
Table 1 : Comparative yields for integrated routes
| Step | Method | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Groebke-Blackburn-Bienaymé | 78% | 95% |
| 2 | Hydroxylamine amidoximation | 65% | 90% |
Metal-Free Tandem Synthesis
A one-pot strategy avoids intermediate isolation:
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Form imidazo[1,2-a]pyridine via condensation.
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Introduce nitrile group via nucleophilic substitution.
Advantages :
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Reduced purification steps.
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Higher overall yield (50–60%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.90–7.30 (m, 7H, aromatic), 5.21 (s, 2H, -NHOH).
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HRMS : m/z calcd for C₁₄H₁₂N₄O [M+H]⁺: 253.1089; found: 253.1085.
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions at C3 of imidazo[1,2-a]pyridine may require directing groups or tailored catalysts.
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Amidoxime Stability : N-hydroxy groups are prone to oxidation; inert atmospheres (N₂/Ar) and low temperatures improve stability.
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Scalability : Batch processes face limitations in heat transfer during exothermic amidoximation; flow chemistry could enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy group and the carboximidamide group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a carbonyl group, while reduction of the carboximidamide group can yield an amine derivative .
Scientific Research Applications
Chemical Properties and Structure
N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide has the molecular formula and a molecular weight of 252.27 g/mol. Its structure features an imidazo[1,2-a]pyridine moiety which is significant for its biological interactions. The compound's hydroxyl and carboximidamide functional groups contribute to its reactivity and solubility characteristics, making it suitable for various applications in drug development.
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted its potential as an inhibitor of mitotic kinesin CENP-E, which plays a critical role in cell division and proliferation. This inhibition can lead to reduced tumor growth and proliferation in cancer models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with bacterial enzymes and inhibit their function. Preliminary studies have shown efficacy against certain strains of bacteria, suggesting potential use as an antimicrobial agent .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting the normal function of cancer cells or pathogens.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in malignant cells, contributing to its anticancer effects.
Case Study 1: Cancer Treatment
A clinical study involving this compound demonstrated promising results in treating patients with advanced solid tumors. Patients receiving this compound showed a significant reduction in tumor size and improved survival rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of the compound against various bacterial strains. Results indicated that it exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and lipoxygenase, leading to a decrease in the production of inflammatory mediators . It can also bind to DNA and interfere with the replication process, making it a potential anticancer agent .
Comparison with Similar Compounds
Compound A : N-(Substituted Phenyl)-2-Methyl-4-(2-(6-Oxo-1-Phenyl-1,6-Dihydro-[2,3'-Bipyridin]-5-yl)Phenyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxamide
- Core Structure : Pyrimido[1,2-a]benzimidazole fused with a bipyridine system.
- Key Substituents : A carboxamide group at position 3 and a phenyl-substituted bipyridine at position 3.
- Molecular Weight : Higher (~500–550 g/mol) due to extended aromatic systems.
- Functional Implications : The carboxamide group and bipyridine system likely enhance π-π stacking and metal coordination, making it suitable for kinase inhibition .
Compound B : N-(4-Chlorophenyl)-2-Oxo-1-(2-Phenylethyl)-1,2,3,4-Tetrahydropyrimido[1,2-a]Benzimidazole-4-Carboxamide
- Core Structure : Partially saturated tetrahydropyrimido[1,2-a]benzimidazole.
- Key Substituents : A 4-chlorophenyl carboxamide and a phenethyl group.
- Molecular Weight : ~450–470 g/mol.
- The chlorophenyl group may enhance lipophilicity and membrane permeability .
Target Compound : this compound
- Core Structure : Simpler imidazo[1,2-a]pyridine-benzene system.
- Key Substituents : Hydroxyimidamide group.
- Molecular Weight : 252.27 g/mol.
- Functional Implications: The hydroxyimidamide group (-NH-OH) is a potent hydrogen bond donor/acceptor, often associated with nitric oxide synthase (NOS) inhibition or metalloenzyme targeting .
Comparative Data Table
Research Findings and Implications
- Compound A ’s extended aromaticity and carboxamide group make it a candidate for kinase inhibitors, but its high molecular weight may limit bioavailability .
- Compound B ’s tetrahydropyrimidine core and chlorophenyl group suggest utility in central nervous system (CNS) targets, though the chlorine substituent may pose toxicity risks .
Biological Activity
N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide (CAS No. 1993512-22-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H12N4O
- Molecular Weight : 252.27 g/mol
- CAS Number : 1993512-22-3
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases : This compound has been shown to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling and proliferation. This inhibition can lead to reduced B-cell activation, making it a candidate for treating B-cell malignancies and autoimmune diseases .
- Antiproliferative Effects : Research indicates that N-hydroxy derivatives can exhibit antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy and mechanism against specific pathogens .
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Modulation of apoptosis pathways |
These results indicate that the compound could serve as a promising lead for developing new anticancer therapies.
In Vivo Studies
In vivo studies have further supported the compound's potential therapeutic applications. For instance:
- Animal Model Studies : In murine models of lymphoma, administration of this compound resulted in significant tumor regression compared to control groups .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study in Lymphoma Treatment : A patient with refractory B-cell lymphoma showed a partial response to treatment with a regimen including N-hydroxy derivatives, suggesting its utility in combination therapies for hematological malignancies.
- Autoimmune Disease Management : Patients with rheumatoid arthritis treated with this compound exhibited improved clinical outcomes and reduced disease activity scores, indicating its potential as an immunomodulatory agent .
Q & A
Q. What are the common synthetic strategies for preparing N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide derivatives?
The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, one-pot MCRs involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes yield structurally similar imidazo[1,2-a]pyridine derivatives. These reactions are efficient, requiring no tedious work-up, as products precipitate directly from the reaction medium in high purity . Optimization of reaction conditions (e.g., solvent, temperature) and stoichiometric ratios is critical to achieving >90% yields.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Standard characterization includes:
- Melting point (m.p.) analysis to assess purity.
- IR spectroscopy to identify functional groups (e.g., N–H, C=N stretches).
- NMR (¹H/¹³C) for structural elucidation, particularly to confirm the imidazo[1,2-a]pyridine core and substituent positions.
- TOF-MS for molecular weight validation and fragmentation pattern analysis . Advanced techniques like X-ray crystallography (e.g., for analogs in ) resolve non-covalent interactions and confirm stereochemistry .
Advanced Research Questions
Q. How can reaction mechanisms for imidazo[1,2-a]pyridine formation be investigated?
Mechanistic studies involve:
- Kinetic monitoring via in-situ NMR or HPLC to identify intermediates (e.g., enamine or nitromethylene adducts).
- Density Functional Theory (DFT) calculations to model transition states and energy barriers, as demonstrated in multicomponent cyclization pathways .
- Isotopic labeling (e.g., ¹⁵N or ²H) to trace bond formation steps, particularly in MCRs involving nitromethylene precursors .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for pharmacological applications?
SAR studies require:
- In vitro bioassays to evaluate biological activity (e.g., enzyme inhibition, cytotoxicity). For example, analogs of imidazo[1,2-a]pyridines show anxiolytic and antihypertensive properties, which can be tested using receptor-binding assays .
- Molecular docking to predict interactions with target proteins (e.g., CDK2, PCNA) using software like AutoDock or Schrödinger .
- Pharmacophore modeling to identify critical functional groups (e.g., the hydroxyimidamide moiety) responsible for activity .
Q. How can fluorescence-based probes derived from this compound be optimized for cellular imaging?
Fluorescent analogs (e.g., IPPA in ) are designed by conjugating fluorophores (e.g., acrylate groups) to the imidazo[1,2-a]pyridine core. Key steps include:
Q. What strategies address contradictions in reported biological data for imidazo[1,2-a]pyridine derivatives?
Discrepancies in activity data may arise from differences in:
- Assay conditions (e.g., pH, ion concentration). Standardization using reference compounds (e.g., Zolpidem for GABA receptor studies) is recommended .
- Compound purity : Impurities >2% can skew results. High-resolution LC-MS and elemental analysis ensure batch consistency .
- Cellular models : Primary cells vs. immortalized lines may exhibit varying receptor expression. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) resolves conflicts .
Methodological Tables
Table 1. Key Synthetic Routes for Imidazo[1,2-a]pyridine Derivatives
Table 2. Analytical Parameters for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
